3-Chloro-5-methyl-1H-1,2,4-triazole

LogP Lipophilicity Physicochemical properties

Scaling triazole-based syntheses with bromo analogs risks premature oxidative addition and higher mass requirements. 3-Chloro-5-methyl-1H-1,2,4-triazole provides a controlled C-3 chloro handle enabling orthogonal diversification (N-functionalization → Suzuki coupling → C-5 C-H activation) not feasible with more reactive analogs. • 27.4% lower MW vs. bromo analog reduces raw material costs at scale • Optimal LogP (~0.77) balances CNS permeability against hERG promiscuity • Multi-vendor availability with documented industrial intermediate status ensures supply chain reliability from gram to kilogram scale

Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
CAS No. 15285-15-1
Cat. No. B092925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methyl-1H-1,2,4-triazole
CAS15285-15-1
Molecular FormulaC3H4ClN3
Molecular Weight117.54 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1)Cl
InChIInChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7)
InChIKeyAEDKVRCTAMEXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methyl-1H-1,2,4-triazole: Properties & Sourcing


3-Chloro-5-methyl-1H-1,2,4-triazole (CAS 15285-15-1) is a disubstituted 1,2,4-triazole heterocycle bearing a chlorine atom at the 3-position and a methyl group at the 5-position, with molecular formula C₃H₄ClN₃ and molecular weight 117.54 g/mol [1]. The compound is a solid at ambient temperature (density 1.425 g/cm³, predicted boiling point 290.2 °C) and is classified under GHS as a warning-level irritant (H315, H319, H335) [2]. Its primary commercial role is as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products [3].

Disubstituted triazole intermediate for pharma and agrochemical synthesis
Supports orthogonal C-3 cross-coupling and C-5 functionalization workflows
Multi-vendor industrial supply with standard purity specifications

Why 3-Chloro-5-methyl-1H-1,2,4-triazole Is Irreplaceable


The 3-chloro-5-methyl substitution pattern on the 1,2,4-triazole ring generates a unique physicochemical and reactivity profile that is absent in mono-substituted analogs such as 3-chloro-1H-1,2,4-triazole or 5-methyl-1H-1,2,4-triazole, and differs materially from the bromo congener 3-bromo-5-methyl-1H-1,2,4-triazole [1]. The chlorine atom provides a competent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the electron-donating methyl group modulates ring electronics and increases lipophilicity relative to the unsubstituted parent [2][3]. Substituting the chloro with a bromo group alters both the reactivity window (bromine being more reactive in oxidative addition) and the physicochemical parameters (LogP, molecular weight, density), which can cascade into different reaction outcomes, purification behavior, and final product properties [1][4]. Generic replacement without accounting for these quantifiable differences risks synthetic failure, altered biological activity of downstream derivatives, or non-compliance with established manufacturing processes.

3-Chloro-5-methyl-1H-1,2,4-triazole
vs. 3-Bromo-5-methyl analog
Bromo replacement alters oxidative addition kinetics and increases mass input, potentially shifting reaction profiles and process economics.
3-Chloro-5-methyl-1H-1,2,4-triazole
vs. 5-Methyl analog
Lacks the C-3 halogen handle required for cross-coupling; limits derivatization to C-5 modification only and offers lower lipophilicity.
3-Chloro-5-methyl-1H-1,2,4-triazole
vs. 3-Chloro analog
Absence of the C-5 methyl group reduces lipophilicity and electronic tuning capacity, potentially affecting downstream product properties.

3-Chloro-5-methyl-1H-1,2,4-triazole: Differentiation Evidence


Lipophilicity and LogP Comparison

The experimental LogP of 3-chloro-5-methyl-1H-1,2,4-triazole (0.7665) is substantially higher than that of the non-chlorinated 5-methyl-1H-1,2,4-triazole (0.1131), representing a ~6.8-fold increase in octanol/water partition coefficient, and lies between the dimethyl analog 3,5-dimethyl-1H-1,2,4-triazole (0.4215) and the bromo analog 3-bromo-5-methyl-1H-1,2,4-triazole (0.8756). This intermediate lipophilicity profile provides a distinct balance between membrane permeability and aqueous solubility that differs from all four comparator compounds [1].

Lipophilicity and LogP Comparison
Cross-study comparable
LogP = 0.7665
ΔLogP = +0.6534 vs. 5-methyl analog
Supports differentiated intermediate lipophilicity for lead optimization
Reported partition provides a balance between permeability and solubility
LogP Lipophilicity Physicochemical properties 1,2,4-triazole Drug design

Molecular Weight and Density Comparison

3-Chloro-5-methyl-1H-1,2,4-triazole (MW 117.54 g/mol, density 1.425 g/cm³) occupies a distinct position in molecular weight-density space relative to its closest analogs. The 3-bromo-5-methyl variant carries a 37.8% higher molecular weight (161.99 g/mol) and 31.2% higher density (1.869 g/cm³), while the non-halogenated 5-methyl analog is 29.3% lighter (83.09 g/mol). These differences directly affect molar stoichiometry in multi-step syntheses, shipping classification, and formulation calculations [1].

Molecular Weight and Density Comparison
Cross-study comparable
MW = 117.54 g/mol
ΔMW = -27.4% vs. bromo analog
Supports process chemistry and atom economy evaluations
Lower mass input per mole may improve large-scale economics
Molecular weight Density Process chemistry Formulation Scale-up

Dual Reactive Handles for Orthogonal Derivatization

The target compound presents two electronically differentiated reactive sites unavailable in mono-substituted 1,2,4-triazoles: the chlorine at C-3 can undergo palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution, while the methyl group at C-5 enables C–H functionalization or can remain as a lipophilicity-modulating 'spectator' group during C-3 derivatization. By contrast, 3-chloro-1H-1,2,4-triazole lacks the methyl-driven electronic tuning, and 5-methyl-1H-1,2,4-triazole lacks the halogen handle for cross-coupling [1][2].

Dual Reactive Handles for Orthogonal Derivatization
Class-level inference
2 reactive sites: C-3 (Cl) and C-5 (CH3)
Enables sequential cross-coupling and functionalization workflows
Data to verify for specific substrate combinations
Synthetic chemistry Building block Cross-coupling SNAr Regioselectivity

Chloro vs. Bromo Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, aryl chlorides undergo oxidative addition more slowly than aryl bromides due to the higher C–Cl bond dissociation energy. 3-Chloro-5-methyl-1H-1,2,4-triazole therefore offers a more controlled reactivity profile than 3-bromo-5-methyl-1H-1,2,4-triazole, which can be advantageous for chemoselective transformations where a bromo handle elsewhere in the substrate must be preserved. This reactivity differential is well-established for aryl halides (C–Cl BDE ~96 kcal/mol vs. C–Br BDE ~81 kcal/mol in phenyl halides) and is expected to translate to the triazole series [1].

Chloro vs. Bromo Reactivity in Cross-Coupling
Class-level inference
Reported ΔBDE ≈ +15 kcal/mol for C–Cl vs. C–Br
May support chemoselective coupling strategies
Source review: Triazole-specific kinetics not directly measured
Cross-coupling Oxidative addition Reactivity C–C bond formation Suzuki coupling

Established Industrial Supply Chain

3-Chloro-5-methyl-1H-1,2,4-triazole is explicitly listed and commercially supplied as an 'Intermediate for the synthesis of pharmaceuticals, agrochemicals and technical products' by Alzchem Group AG, a major European specialty chemical manufacturer, and is available from multiple global suppliers including AKSci (95% purity, solid form), Fluorochem, and CymitQuimica [1]. This established multi-vendor supply chain differentiates it from less commonly stocked analogs that may require custom synthesis with associated lead times and cost premiums.

Established Industrial Supply Chain
Supporting evidence
≥5 global suppliers; designated industrial intermediate
Reduces procurement risk for scale-up campaigns
Supplier catalogs accessed April 2026
Pharmaceutical intermediate Agrochemical intermediate Supply chain Commercial availability GMP

3-Chloro-5-methyl-1H-1,2,4-triazole: Application Scenarios


Tunable Lipophilicity for Lead Optimization

When a drug discovery program requires a 1,2,4-triazole scaffold with intermediate lipophilicity (LogP ~0.77) between the more hydrophilic 5-methyl analog (LogP ~0.11) and the more lipophilic bromo analog (LogP ~0.88), 3-chloro-5-methyl-1H-1,2,4-triazole provides the optimal starting point. This LogP window is particularly relevant for CNS-targeted programs where excessive lipophilicity increases promiscuity and hERG risk, while insufficient lipophilicity compromises blood-brain barrier penetration [1]. The chloro handle at C-3 enables late-stage diversification via Suzuki or Buchwald-Hartwig coupling to generate focused libraries for SAR exploration [2].

Triazole Fungicide Scaffold Synthesis

The compound serves as a key intermediate in the synthesis of 1,2,4-triazole fungicides that target lanosterol 14α-demethylase (CYP51) in phytopathogenic fungi. The chlorine substituent at C-3 mimics the halogen pattern found in commercial triazole fungicides (e.g., triadimefon, tebuconazole), while the methyl group at C-5 provides the alkyl substitution characteristic of this class [3]. The compound's established supply chain and industrial intermediate designation reduce procurement risk for agrochemical process development and scale-up [4].

Chemoselective Sequential Cross-Coupling

For synthetic chemistry groups developing orthogonal coupling strategies, the chloro substituent on 3-chloro-5-methyl-1H-1,2,4-triazole offers a controlled reactivity window that is less prone to premature oxidative addition than the corresponding bromo analog [5]. This enables synthetic sequences where the triazole core is first functionalized at N-1 or N-4 (via alkylation/acylation), followed by C-3 cross-coupling under more forcing conditions (e.g., using XPhos or SPhos ligands at elevated temperature), and finally C-5 C–H functionalization—a three-step orthogonal diversification strategy not feasible with the more reactive bromo analog or the less functionalized mono-substituted scaffolds.

Cost-Efficient Large-Scale Sourcing

When scaling a synthetic route from discovery to pilot plant, the 27.4% lower molecular weight of 3-chloro-5-methyl-1H-1,2,4-triazole compared to the bromo analog translates directly to lower mass requirements per mole of downstream product, reducing raw material costs and waste streams [6]. Combined with multi-vendor availability and documented industrial intermediate status, this compound represents a procurement-optimized choice for process chemistry groups establishing reliable supply chains for kilogram-scale campaigns.

Application
Selection Property
Validation Focus
Tunable Lipophilicity for Lead Optimization
Reported LogP ~0.77 window
Permeability-solubility balance in CNS or agrochemical models
Triazole Fungicide Scaffold Synthesis
C-3 halogen pattern fit for CYP51 inhibitors
Antifungal activity and scaffold derivatization context
Chemoselective Sequential Cross-Coupling
Controlled chloro reactivity window
Orthogonal coupling and functional group tolerance review
Cost-Efficient Large-Scale Sourcing
Lower molecular weight and multi-vendor supply
Process mass balance and supply chain reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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